Icmt-IN-20

Catalog No.
S15746291
CAS No.
M.F
C21H26N2O3
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icmt-IN-20

Product Name

Icmt-IN-20

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-nitroaniline

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C21H26N2O3/c1-20(2)16-21(13-15-26-20,17-6-4-3-5-7-17)12-14-22-18-8-10-19(11-9-18)23(24)25/h3-11,22H,12-16H2,1-2H3

InChI Key

MRNIYWPXONCHFK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C

Icmt-IN-20 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme that plays a critical role in the post-translational modification of proteins, specifically in the methylation of farnesylated and geranylgeranylated cysteine residues. This modification is essential for the proper localization and function of various signaling proteins, including oncogenic proteins like K-Ras. The inhibition of this enzyme has been identified as a potential therapeutic strategy in cancer treatment, as it can disrupt the function of these signaling pathways and hinder tumor growth.

Icmt-IN-20 operates primarily through competitive inhibition of isoprenylcysteine carboxyl methyltransferase. The enzyme catalyzes the transfer of a methyl group from S-adenosyl-l-methionine to the carboxylate group of isoprenylated cysteine residues. Icmt-IN-20 mimics the substrate and binds to the active site of the enzyme, thereby preventing the methylation reaction from occurring. This inhibition can lead to reduced hydrophobicity of the modified proteins, affecting their membrane localization and function.

The biological activity of Icmt-IN-20 has been demonstrated in various studies where it exhibited significant inhibitory effects on isoprenylcysteine carboxyl methyltransferase with IC50 values ranging from 1.0 to 12.1 μM, depending on structural modifications and experimental conditions. The compound's ability to inhibit this enzyme suggests its potential as an anti-cancer agent, particularly in tumors reliant on aberrant signaling through isoprenylated proteins. Additionally, Icmt-IN-20 has shown selective inhibition against other related enzymes, indicating its specificity and potential for therapeutic use.

The synthesis of Icmt-IN-20 typically involves several key steps:

  • Starting Materials: The synthesis begins with readily available precursors such as farnesylcysteine derivatives.
  • Functional Group Modifications: Various functional groups are introduced through standard organic reactions, including amide coupling and methylation.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography to ensure high purity levels (≥98%).
  • Characterization: The synthesized compound is characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm its structure.

Icmt-IN-20 has several applications primarily in biomedical research and drug development:

  • Cancer Research: It serves as a tool compound to study the role of isoprenylated proteins in cancer biology.
  • Drug Development: As a lead compound, it can be further modified to enhance potency and selectivity for clinical applications.
  • Biochemical Studies: It aids in elucidating the mechanistic pathways involving isoprenylcysteine carboxyl methyltransferase.

Interaction studies involving Icmt-IN-20 have focused on its binding affinity to isoprenylcysteine carboxyl methyltransferase compared to other similar compounds. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Fluorescence Polarization Assays: To assess competitive binding with radiolabeled substrates.
  • Cell Viability Assays: To evaluate the biological impact of inhibition on cancer cell lines.

These studies have confirmed that Icmt-IN-20 effectively inhibits enzyme activity without significantly affecting other cellular processes.

Icmt-IN-20 belongs to a class of compounds that inhibit isoprenylcysteine carboxyl methyltransferase. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameIC50 (μM)Unique Features
Cysmethynil1.0Known for potent inhibition but less selective
UCM-13362.0Selective against other enzymes involved in prenylation
P2-54.3Exhibits three times more potency than others
D2-11Contains specific substitutions enhancing activity

Icmt-IN-20 stands out due to its balance between potency and selectivity, making it a promising candidate for further development in therapeutic applications targeting cancer-related pathways.

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

354.19434270 g/mol

Monoisotopic Mass

354.19434270 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

Explore Compound Types